1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-phenylbutan-1-one is a complex organic compound that features a unique combination of an imidazole ring and an azabicyclooctane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, the imidazole ring can be introduced through standard heterocyclic synthesis techniques .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specific catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The azabicyclooctane scaffold may also play a role in modulating the compound’s biological effects by interacting with various receptors and pathways .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene, which also contain the imidazole ring.
Azabicyclooctane Derivatives: Compounds such as diazabicyclooctane derivatives, which share the azabicyclooctane scaffold.
Uniqueness: 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one is unique due to its combination of both the imidazole ring and the azabicyclooctane scaffold. This dual structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-19(15-6-4-3-5-7-15)20(24)23-16-8-9-17(23)13-18(12-16)22-11-10-21-14-22/h3-7,10-11,14,16-19H,2,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUWPTSJSXYEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.